molecular formula C7H4F2N2 B171853 4-Amino-3,5-difluorobenzonitrile CAS No. 110301-23-0

4-Amino-3,5-difluorobenzonitrile

Cat. No. B171853
Key on ui cas rn: 110301-23-0
M. Wt: 154.12 g/mol
InChI Key: KVHGANXAAWNSFM-UHFFFAOYSA-N
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Patent
US05354502

Procedure details

While stirring 420 cm3 of concentrated H2SO4 on an ice water bath, 54 g (0.78 mol) of pulverized NaNO2 was added at a rate that maintained a temperature under 40° C., and after the addition it was stirred in a hot water bath at 50° C. until the crystals dissolved completely. While stirring this solution on an ice water bath, 700 cm3 of glacial acetic acid was added dropwise, then 108 g (0.7 mol) of 4-amino-3,5-difluorobenzonitrile was added at a rate maintaining the temperature at 20°-25° C., and after the addition was completed it was stirred at this temperature until the crystals were completely dissolved to prepare a diazonium salt solution. A solution with 143 g (1.0 mol) of CuBr dissolved in 420 cm3 of 47% HBr was stirred in an ice water bath while the previously prepared diazonium salt solution was added dropwise for 2 hours, and after the dropping was completed, it was stirred on an ice water bath for 1 hour and at room temperature overnight. The crystals formed were filtered, and after washing the crystals in glacial acetic acid, they were recrystallized from a mixture of acetone and methanol to obtain 98 g (0.44 mol) of 4-bromo-3,5-difluorobenzonitrile.
Name
Quantity
420 mL
Type
reactant
Reaction Step One
Name
Quantity
54 g
Type
reactant
Reaction Step Two
Quantity
700 mL
Type
reactant
Reaction Step Three
Quantity
108 g
Type
reactant
Reaction Step Four
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
CuBr
Quantity
143 g
Type
reactant
Reaction Step Six
Name
Quantity
420 mL
Type
reactant
Reaction Step Six
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.N([O-])=O.[Na+].C(O)(=O)C.N[C:15]1[C:22]([F:23])=[CH:21][C:18]([C:19]#[N:20])=[CH:17][C:16]=1[F:24].[BrH:25]>>[Br:25][C:15]1[C:22]([F:23])=[CH:21][C:18]([C:19]#[N:20])=[CH:17][C:16]=1[F:24] |f:1.2|

Inputs

Step One
Name
Quantity
420 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
54 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
700 mL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
108 g
Type
reactant
Smiles
NC1=C(C=C(C#N)C=C1F)F
Step Five
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
CuBr
Quantity
143 g
Type
reactant
Smiles
Name
Quantity
420 mL
Type
reactant
Smiles
Br
Step Seven
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
was stirred in a hot water bath at 50° C. until the crystals
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
after the addition it
DISSOLUTION
Type
DISSOLUTION
Details
dissolved completely
STIRRING
Type
STIRRING
Details
While stirring this solution on an ice water bath
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature at 20°-25° C.
ADDITION
Type
ADDITION
Details
after the addition
STIRRING
Type
STIRRING
Details
was stirred at this temperature until the crystals
DISSOLUTION
Type
DISSOLUTION
Details
were completely dissolved
ADDITION
Type
ADDITION
Details
was added dropwise for 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
it was stirred on an ice water bath for 1 hour and at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The crystals formed
FILTRATION
Type
FILTRATION
Details
were filtered
WASH
Type
WASH
Details
after washing the crystals in glacial acetic acid
CUSTOM
Type
CUSTOM
Details
they were recrystallized from a mixture of acetone and methanol

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C#N)C=C1F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.44 mol
AMOUNT: MASS 98 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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